Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate
Overview
Description
Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate: is an organic compound with the molecular formula C10H9NaO7S . It is a sodium salt derivative of benzenesulfonic acid, featuring two methoxycarbonyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate typically involves the sulfonation of dimethyl isophthalate followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Reaction of dimethyl isophthalate with sulfur trioxide or chlorosulfonic acid.
Neutralization: Treatment with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous flow reactors: for sulfonation.
Automated neutralization systems: to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Hydrolysis Products: The hydrolysis of ester groups yields 2,5-dicarboxybenzenesulfonic acid.
Scientific Research Applications
Chemistry: Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: In biological research, it is used to study enzyme interactions and as a potential drug precursor due to its sulfonate group, which can enhance solubility and bioavailability .
Industry: In industrial applications, it is used in the manufacture of dyes, pigments, and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate involves its interaction with molecular targets through its sulfonate and ester groups. These functional groups can participate in:
Electrophilic and nucleophilic reactions: with various biomolecules.
Pathways involving sulfonation and esterification: reactions.
Comparison with Similar Compounds
- Sodium dimethyl 5-sulphonatoisophthalate
- Sodium 3,5-bis(methoxycarbonyl)benzene-1-sulfonate
Uniqueness: Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and solubility properties compared to its analogs .
Properties
IUPAC Name |
sodium;2,5-bis(methoxycarbonyl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-4-7(10(12)17-2)8(5-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQXGAPZEJVKSB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677404 | |
Record name | Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31314-30-4 | |
Record name | Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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